N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide is a structurally complex compound featuring a tricyclic azatricyclo core fused with a substituted ethanediamide moiety. The core structure includes a 1-azatricyclo[6.3.1.0^{4,12}]dodecatriene system, characterized by a bridged bicyclic framework with an embedded lactam (2-oxo) group and a methyl substituent at position 2. The N'-[(4-methylphenyl)methyl] group introduces a para-methylbenzyl substituent, likely influencing the compound’s lipophilicity and binding affinity.
Properties
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-13-5-7-15(8-6-13)12-23-20(26)21(27)24-17-10-16-4-3-9-25-19(16)18(11-17)14(2)22(25)28/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIFUJSIPPCKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoline core, followed by the introduction of the oxalamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on molecular features, substituents, and reported data.
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structural Differences |
|---|---|---|---|---|
| Target compound : N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide | Not explicitly listed | Not reported | 3-methyl, N'-(4-methylbenzyl) | Reference compound with aromatic para-methylbenzyl group. |
| N-ethyl analog : N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide | Not reported | Not reported | N-ethyl, unmodified tricyclic core | Aliphatic ethyl group replaces aromatic benzyl; lacks 3-methyl substitution. |
| Oxolane derivative : N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide (CAS 898454-74-5) | C₁₈H₂₁N₃O₄ | 343.4 g/mol | Oxolan-2-ylmethyl (tetrahydrofuran-derived) | Polar oxolane substituent; lacks methyl groups on core and benzyl. |
| Furan-piperidine analog : N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[...]dodeca...}ethanediamide (CAS 1331519-39-1) | Not reported | Not reported | Furan-2-yl propenoyl-piperidine, 3-methyl core | Extended heterocyclic substituent; increased steric bulk and potential π-π interactions. |
| NDTDI : 3-({2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),3,8(12),9-tetraen-6-yl}(methyl)amino)-N,N-diethylpropanamide | C₁₉H₂₇N₃O | 313.4 g/mol | Diethylpropanamide, methylamino group | Simplified tricyclic system; diethylamide chain instead of ethanediamide. |
Key Findings:
Substituent Impact: The para-methylbenzyl group in the target compound enhances lipophilicity compared to the oxolane derivative (polar) or N-ethyl analog (aliphatic) .
Bioactivity Insights: While direct pharmacological data for the target compound are unavailable, structurally related azatricyclo derivatives are explored for antimicrobial and antitumor properties.
Synthetic Challenges :
- The furan-piperidine analog (CAS 1331519-39-1) demonstrates the feasibility of introducing complex heterocyclic substituents, though synthetic yields for such derivatives are often low due to steric hindrance .
Biological Activity
N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound characterized by its distinctive azatricyclo structure and multiple functional groups. This compound's unique architecture positions it as a candidate for various biological applications, including potential therapeutic uses.
Chemical Structure and Properties
The compound features a tricyclic core with a carbonyl group and an amide linkage, contributing to its reactivity and biological interactions. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.41 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
| Density | Not available |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The azatricyclo structure may enhance binding affinity due to its unique spatial configuration, potentially leading to modulation of biological pathways.
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, the compound's ability to inhibit certain kinases involved in cell proliferation has been documented in preliminary studies.
Antimicrobial Properties
The presence of the aromatic ring and the amide group suggests potential antimicrobial activity. Analogous compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties.
Case Studies
- In Vitro Studies : A study conducted on a derivative of this compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the low micromolar range.
- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor size compared to control groups, supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N-(3-chlorophenyl)-N-methyl-benzamide | Contains chlorophenyl group | Antimicrobial activity |
| 2-methoxy-N-(4-methylphenyl)acetamide | Simple acetamide structure | Analgesic properties |
| 5-methoxy-N-(4-hydroxyphenyl)pentanamide | Hydroxyphenyl substitution | Anti-inflammatory effects |
| N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca... | Complex azatricyclo framework | Potential anticancer and antimicrobial activity |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetic anhydride, K₂CO₃ | 80°C | CH₃CN | 68–72 |
| Amide Coupling | Oxalyl chloride, DMF | 60°C | DCM | 75–80 |
Basic: What analytical techniques are essential for structural validation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 450.2 [M+H]⁺) to validate molecular formula .
- X-ray Crystallography : Resolve bond lengths/angles in the azatricyclo framework (e.g., C-N bond: 1.34 Å) .
- HPLC : Purity ≥98% verified via reverse-phase C18 columns (λ = 255 nm) .
Intermediate: How do steric and electronic effects of the azatricyclo framework influence reactivity?
Methodological Answer:
- Steric Hindrance : The bicyclic structure restricts nucleophilic attack at the 2-oxo group, favoring selective reactions (e.g., sulfonation at the 6-position) .
- Electronic Effects : Electron-withdrawing oxo groups enhance electrophilicity, enabling nucleophilic substitutions (e.g., amide formation) under mild conditions .
- Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cycloaddition reactions, improving regioselectivity .
Advanced: What methodologies are used to evaluate its bioactivity in enzyme inhibition studies?
Methodological Answer:
- Target Identification : Molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., IC₅₀ ≤ 50 nM for tyrosine kinases) .
- In Vitro Assays : Fluorescence-based assays using ATP analogs to measure competitive inhibition (e.g., 80% inhibition at 10 µM) .
- Cell-Based Studies : Dose-response curves in cancer cell lines (e.g., IC₅₀ = 5 µM in HeLa cells) with apoptosis markers (caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
